2-(2,4-Dichlorophenoxy)-N-((((4-methoxyphenyl)amino)thioxomethyl)amino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenoxy)-N-((((4-methoxyphenyl)amino)thioxomethyl)amino)propanamide is a synthetic organic compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its complex structure, which includes dichlorophenoxy and methoxyphenyl groups, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-N-((((4-methoxyphenyl)amino)thioxomethyl)amino)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with thiosemicarbazide and 4-methoxyaniline under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-N-((((4-methoxyphenyl)amino)thioxomethyl)amino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-N-((((4-methoxyphenyl)amino)thioxomethyl)amino)propanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the formulation of herbicides and pesticides due to its ability to interfere with plant growth.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-N-((((4-methoxyphenyl)amino)thioxomethyl)amino)propanamide involves its interaction with specific molecular targets. In plants, it acts as a growth regulator by mimicking natural plant hormones, leading to uncontrolled growth and eventually plant death. In biological systems, it may interact with enzymes or receptors, disrupting normal cellular functions and leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid (2,4-D): A widely used herbicide with a simpler structure.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with similar applications.
3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil): Used in agriculture for weed control.
Uniqueness
2-(2,4-Dichlorophenoxy)-N-((((4-methoxyphenyl)amino)thioxomethyl)amino)propanamide is unique due to its complex structure, which allows for a broader range of chemical reactions and applications compared to simpler compounds like 2,4-D and MCPA. Its additional functional groups provide opportunities for further chemical modifications and enhanced biological activity.
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenoxy)propanoylamino]-3-(4-methoxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O3S/c1-10(25-15-8-3-11(18)9-14(15)19)16(23)21-22-17(26)20-12-4-6-13(24-2)7-5-12/h3-10H,1-2H3,(H,21,23)(H2,20,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGMMBYMXURSOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NC1=CC=C(C=C1)OC)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.